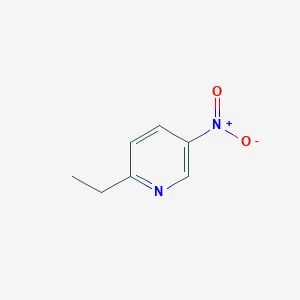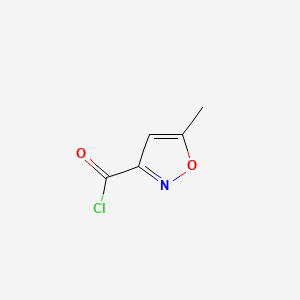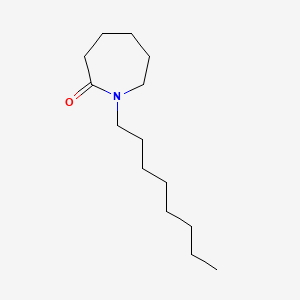
2-Ethyl-5-Nitropyridin
Übersicht
Beschreibung
2-Ethyl-5-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 2-Ethyl-5-nitropyridine is 1S/C7H8N2O2/c1-2-6-3-4-7 (5-8-6)9 (10)11/h3-5H,2H2,1H3 and the InChI key is VUTMOONWKQEUBX-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitropyridines, including 2-Ethyl-5-nitropyridine, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling reactions . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Ethyl-5-nitropyridine is a liquid or solid or semi-solid or lump substance .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Ethyl-5-Nitropyridin: dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Nitrogruppe kann verschiedenen Transformationen unterzogen werden, wie z. B. der Reduktion zu einem Amin, das dann zur Synthese einer breiten Palette von Verbindungen verwendet werden kann, darunter Pharmazeutika und Agrochemikalien .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Herstellung neuartiger Polymere mit spezifischen Eigenschaften eingesetzt werden. So kann seine Einarbeitung in Polymerketten die thermische Stabilität verbessern und elektronische Funktionalitäten einführen, die für die Herstellung fortschrittlicher Materialien von Vorteil sind .
Katalyse
Diese Verbindung kann als Ligand in der Katalyse fungieren, sich an Metalle koordinieren und die Reaktivität des Metallzentrums beeinflussen. Dies ist besonders nützlich bei der Entwicklung neuer katalytischer Systeme für chemische Reaktionen .
Medizinische Chemie
This compound: ist ein Baustein in der medizinischen Chemie für die Synthese von Arzneimittelkandidaten. Es kann verwendet werden, um Verbindungen mit potenziellen therapeutischen Wirkungen gegen verschiedene Krankheiten zu erzeugen .
Fluorierungschemie
Die Nitrogruppe in This compound kann eine Vorstufe für Fluorierungsreaktionen sein, die für die Synthese fluorierter Pyridine entscheidend sind. Diese fluorierten Verbindungen haben aufgrund ihrer einzigartigen Reaktivität und biologischen Aktivität bedeutende Anwendungen in Pharmazeutika und Agrochemikalien .
Analytische Chemie
Als analytischer Standard kann This compound zur Kalibrierung von Instrumenten oder als Referenzverbindung in verschiedenen analytischen Techniken verwendet werden, um genaue und präzise Messungen in der chemischen Analyse zu gewährleisten .
Umweltchemie
In der Umweltchemie kann This compound auf seine Abbauprodukte und -wege untersucht werden. Das Verständnis seines Verhaltens in der Umwelt ist unerlässlich, um seine Auswirkungen zu beurteilen und Sanierungsstrategien zu entwickeln .
Chemieunterricht
Schließlich kann This compound im Bildungsbereich verwendet werden, um verschiedene chemische Reaktionen und Prinzipien zu demonstrieren. Es kann als Beispiel dienen, um Themen wie Nitrierung, Substitutionsreaktionen und die Synthese von heterocyclischen Verbindungen zu unterrichten .
Wirkmechanismus
Target of Action
Nitropyridines, the class of compounds to which 2-ethyl-5-nitropyridine belongs, are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
Nitropyridines are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the formation of a new carbon-carbon bond between the nitropyridine and an organoboron reagent .
Biochemical Pathways
The compound’s involvement in carbon-carbon bond-forming reactions suggests it may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (15215) and its liquid or solid state at room temperature , may influence its bioavailability.
Result of Action
As a participant in carbon-carbon bond-forming reactions, the compound likely contributes to the synthesis of complex organic molecules .
Safety and Hazards
2-Ethyl-5-nitropyridine is classified as a dangerous substance. It has hazard statements H301+H311+H331-H315-H319-H335-H228 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
The future directions for 2-Ethyl-5-nitropyridine could involve its use in the synthesis of other chemical compounds. For example, it could be used in the preparation of nitropyridine derivatives . Additionally, it could be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Eigenschaften
IUPAC Name |
2-ethyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTMOONWKQEUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404569 | |
| Record name | 2-Ethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-73-0 | |
| Record name | 2-Ethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














